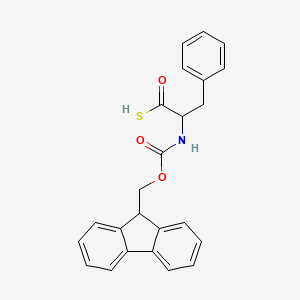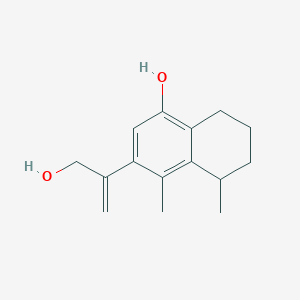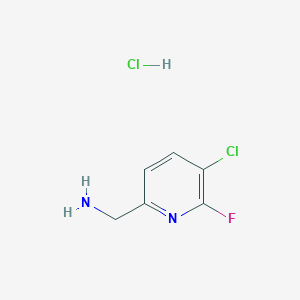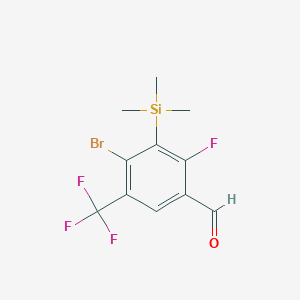
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is a complex organic compound with a unique structure that includes bromine, fluorine, trifluoromethyl, and trimethylsilyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of trifluoromethyl and trimethylsilyl groups under specific reaction conditions. The process may involve the use of reagents such as bromine, fluorine gas, trifluoromethyl iodide, and trimethylsilyl chloride, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H11BrF4OSi |
|---|---|
Molecular Weight |
343.19 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H11BrF4OSi/c1-18(2,3)10-8(12)7(11(14,15)16)4-6(5-17)9(10)13/h4-5H,1-3H3 |
InChI Key |
FOOQOKICSRTXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1Br)C(F)(F)F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)

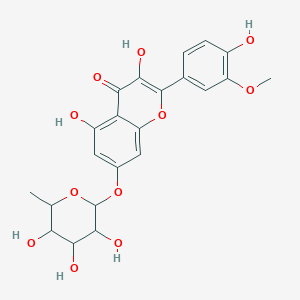
![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

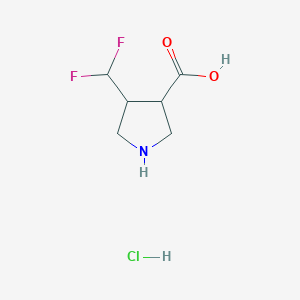
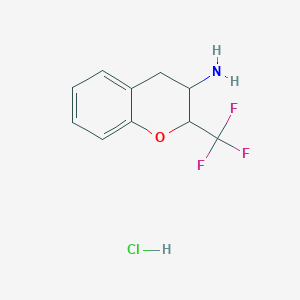
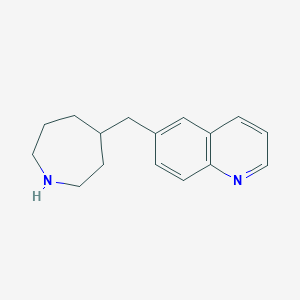
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)

